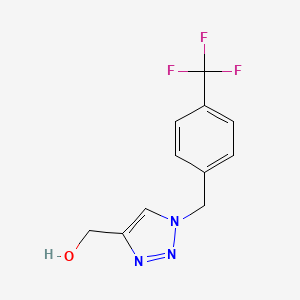
2-(Chloromethyl)morpholine
Übersicht
Beschreibung
2-(Chloromethyl)morpholine is an organic compound with the molecular formula C5H10ClNO It is a derivative of morpholine, where a chloromethyl group is attached to the nitrogen atom of the morpholine ring
Wirkmechanismus
Target of Action
2-(Chloromethyl)morpholine is a morpholine derivative . Morpholines are frequently found in biologically active molecules and pharmaceuticals . .
Mode of Action
Morpholine derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the derivative and the nature of the target .
Biochemical Pathways
Morpholines, including this compound, are synthesized from 1,2-amino alcohols and related compounds . The synthesis of morpholines often involves a sequence of coupling, cyclization, and reduction reactions . .
Result of Action
Morpholine derivatives are known to exhibit a broad spectrum of biological activities, depending on their specific structures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)morpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and hydrochloric acid, resulting in the formation of this compound. The reaction typically proceeds under mild conditions, with the morpholine acting as a nucleophile, attacking the electrophilic carbon of formaldehyde, followed by chlorination .
Industrial Production Methods: On an industrial scale, this compound is often produced by the chloromethylation of morpholine using chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid catalyst. This method allows for the efficient production of the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Chloromethyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Reduction: Reduction of this compound can yield morpholine derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used.
Major Products Formed:
Nucleophilic Substitution: Various substituted morpholine derivatives.
Oxidation: N-oxides of morpholine.
Reduction: Reduced morpholine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)morpholine has diverse applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Morpholine: The parent compound, which lacks the chloromethyl group.
4-(Chloromethyl)morpholine: A positional isomer with the chloromethyl group attached to the fourth position of the morpholine ring.
2-(Chloromethyl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a morpholine ring.
Uniqueness: 2-(Chloromethyl)morpholine is unique due to its specific reactivity and the presence of both an ether and an amine functional group within the same molecule. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with simpler amines or ethers .
Eigenschaften
IUPAC Name |
2-(chloromethyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c6-3-5-4-7-1-2-8-5/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFKLRFMZMGFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


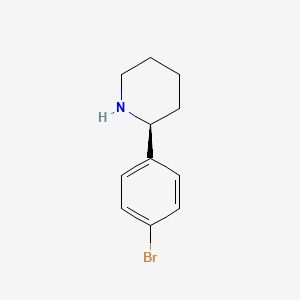
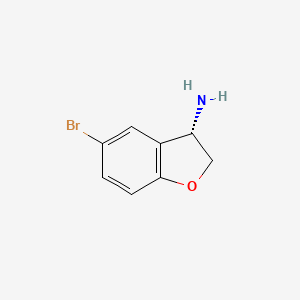
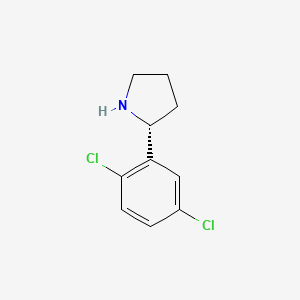
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3092533.png)
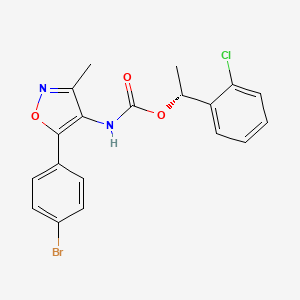
![Methyl 4,4-dimethyl-2-[(trifluoromethylsulfonyl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B3092543.png)
![2-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B3092555.png)
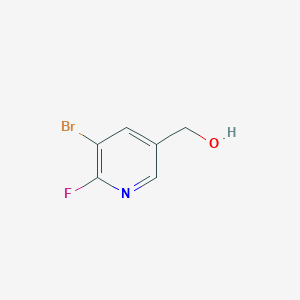
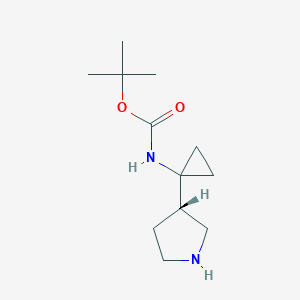
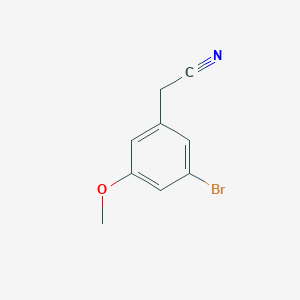
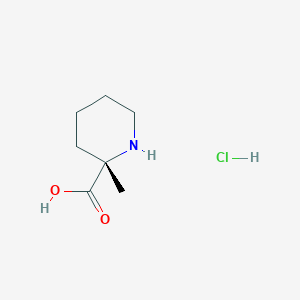
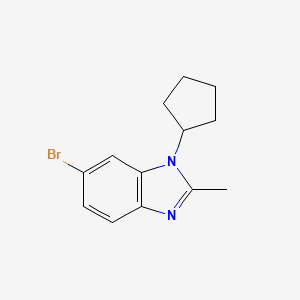
![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3092596.png)
